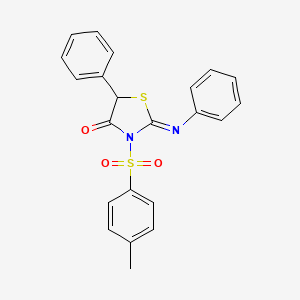![molecular formula C11H9FO2 B2413851 1-(4-Fluorophényl)-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 85467-93-2](/img/structure/B2413851.png)
1-(4-Fluorophényl)-3-oxabicyclo[3.1.0]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-oxabicyclo[310]hexan-2-one is a bicyclic compound featuring a fluorophenyl group and an oxabicyclohexane core
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a base-promoted intramolecular addition of alkenes . This reaction is tailored for delivering highly substituted bicyclic compounds, which can be further functionalized for various applications.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as metal-mediated cyclopropanation reactions. These methods rely on the in situ generation of metal carbene species in the presence of catalysts like palladium, gold, ruthenium, cobalt, nickel, and rhodium salts .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
3-Azabicyclo[3.1.0]hexanes: These compounds contain a nitrogen atom in the bicyclic core and have different chemical properties and applications.
Uniqueness: 1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one is unique due to its specific combination of a fluorophenyl group and an oxabicyclohexane core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2/c12-9-3-1-7(2-4-9)11-5-8(11)6-14-10(11)13/h1-4,8H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGHXTJNUVAMGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C(=O)OC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![Tricyclo[6.3.3.01,8]tetradecane-10,13-dione](/img/structure/B2413775.png)

![N-[4-(diethylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2413777.png)

![2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2413780.png)

![4-(pentyloxy)-N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2413783.png)
![9-Imino-10-(4-phenyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2413785.png)
![5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2413787.png)


